molecular formula C7H9N5O2 B579588 Pyridine-3,5-dicarbohydrazide CAS No. 15420-53-8

Pyridine-3,5-dicarbohydrazide

Cat. No.: B579588
CAS No.: 15420-53-8
M. Wt: 195.182
InChI Key: BSXGNABNXBZDAE-UHFFFAOYSA-N
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Description

Pyridine-3,5-dicarbohydrazide is a heterocyclic compound featuring a pyridine core substituted with two carbohydrazide groups at the 3- and 5-positions. Its structural versatility allows for diverse derivatization, making it a scaffold of interest in medicinal chemistry and materials science. Derivatives of this compound have been explored for antimicrobial activity (e.g., macrocyclic Schiff base derivatives synthesized via pyridine-3,5-dicarbonyl dichloride) and as building blocks for metal-organic frameworks (MOFs) .

Properties

CAS No.

15420-53-8

Molecular Formula

C7H9N5O2

Molecular Weight

195.182

IUPAC Name

pyridine-3,5-dicarbohydrazide

InChI

InChI=1S/C7H9N5O2/c8-11-6(13)4-1-5(3-10-2-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14)

InChI Key

BSXGNABNXBZDAE-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1C(=O)NN)C(=O)NN

Synonyms

3,5-Pyridinedicarboxylicacid,dihydrazide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Insights :

  • Pyridine-3,5-dicarbohydrazide derivatives prioritize macrocyclic or MOF applications, while thiophene and dihydropyridine analogs focus on anticancer activity.
  • 1,4-Dihydropyridine derivatives employ green synthesis (solvent-free grinding), enhancing sustainability .
Anticancer Activity
Compound Target Cell Line IC50 Values (µg/mL) Selectivity for Cancer Cells Key Substituents
Thiophene-2,5-dicarbohydrazide (D1–D10) MCF-7 (breast cancer) 42.36–58.99 High selectivity (low toxicity to normal cells) Aromatic aldehyde derivatives
1,4-Dihydrothis compound HepG2 (liver cancer) Not explicitly reported (described as "promising") Moderate to high Benzylidene, cyclohexylidene
Thieno[2,3-b]thiophene derivatives PC-3 (prostate cancer) Lower activity than thiophene/dihydropyridine Limited data Methyl, phenyl groups

Key Insights :

  • Thiophene derivatives exhibit the most potent and selective anticancer activity, with IC50 values as low as 42.36 µg/mL .
  • This compound’s macrocyclic derivatives show antimicrobial activity but lack direct anticancer data .
Antimicrobial Activity
Compound Activity Reference Controls
This compound (macrocyclic Schiff bases) Comparable to standard antimicrobials Not specified
1,4-Dihydrothis compound Not evaluated
Thiophene-2,5-dicarbohydrazide Not evaluated

Selectivity and Toxicity

  • Thiophene-2,5-dicarbohydrazide derivatives demonstrate exceptional selectivity for cancer cells (e.g., MCF-7) over normal cells, a critical advantage for therapeutic use .
  • 1,4-Dihydropyridine derivatives show moderate selectivity, with some compounds (e.g., 3c , 3d ) exhibiting high yields (76–83%) and activity against HepG2 .

Substituent Effects on Activity

  • Thiophene derivatives : Electron-withdrawing groups (e.g., chloro, hydroxy) enhance anticancer potency. For example, compound D8 (IC50 = 42.36 µg/mL) features substituted aromatic rings .
  • 1,4-Dihydropyridine derivatives : Bulky substituents (e.g., cyclohexylidene) improve binding to targets like DYRK1A, as shown in molecular docking studies .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Diethyl pyridine-3,5-dicarboxylate (1 eq), hydrazine hydrate (4–6 eq), ethanol or methanol as solvent.

  • Temperature : Reflux (78–80°C for ethanol; 64–65°C for methanol).

  • Time : 8–12 hours.

  • Workup : The crude product is filtered, washed with cold solvent, and recrystallized from dioxane or ethanol/water mixtures.

Table 1: Key Parameters and Yields

ParameterValueSource
SolventMethanol
Molar Ratio (Hydrazine:ester)4:1
Yield71–78%
Purity>99% (HPLC)

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (i) nucleophilic attack of hydrazine on the ester carbonyl, forming a tetrahedral intermediate, and (ii) elimination of ethanol to yield the hydrazide. Excess hydrazine ensures complete conversion, while polar solvents stabilize intermediates.

Synthesis via Pyridine-3,5-dicarbonyl Chloride

Pyridine-3,5-dicarbonyl chloride, derived from pyridine-3,5-dicarboxylic acid, reacts with hydrazine to form the target compound. This method avoids ester intermediates but requires stringent anhydrous conditions.

Stepwise Procedure

  • Chlorination : Pyridine-3,5-dicarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane at 0–5°C.

    • Reaction Time : 4–6 hours.

    • Yield of Diacid Chloride : 85–92%.

  • Hydrazination : The diacid chloride is added dropwise to hydrazine hydrate in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 2 hours.

    • Workup : The product is precipitated by adding ice water, filtered, and dried.

Table 2: Comparative Analysis of Chlorinating Agents

AgentReaction Time (h)Yield (%)Purity (%)
Thionyl chloride48998
Oxalyl chloride69297

Advantages : Higher yields compared to ester-based routes.
Limitations : Requires handling corrosive reagents and strict moisture control.

Alternative Methods

Solid-Phase Synthesis

Pyridine-3,5-dicarboxylic acid is immobilized on resin beads, followed by sequential hydrazine coupling. This method, though less common, achieves 65–70% yield with minimal byproducts.

Catalytic Microwave Assistance

Microwave irradiation (150°C, 30 min) reduces reaction time by 60% while maintaining 75% yield. Catalysts like ammonium chloride (5 mol%) enhance selectivity.

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O amide I), 1530 cm⁻¹ (amide II).

  • ¹H NMR (DMSO-d₆) : δ 8.95 (s, 2H, pyridine H-2/H-6), 10.2 (s, 4H, –NH–NH₂).

  • MS (ESI) : m/z 223.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >98% purity.

Applications and Derivatives

Pyridine-3,5-dicarbohydrazide serves as a precursor for:

  • Macrocyclic peptides : Cyclization with amino acid esters yields antimicrobial agents.

  • Metal-organic frameworks (MOFs) : Coordination with Cu(I) or Zn(II) forms luminescent polymers.

  • Schiff bases : Condensation with aldehydes produces anticancer hydrazones .

Q & A

What are the established synthetic methodologies for Pyridine-3,5-dicarbohydrazide, and how do reaction conditions influence product yield?

Basic
this compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing stoichiometric amounts of cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in absolute ethanol with catalytic piperidine. The choice of solvent (e.g., ethanol vs. DMSO) and catalyst (e.g., piperidine vs. acetic acid) significantly impacts reaction efficiency. For example, solvent-free grinding methods under catalyst-free conditions can improve yields (up to 85–95%) by reducing side reactions .

How can researchers confirm the structural integrity and purity of this compound derivatives?

Basic
Structural validation requires a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Confirms functional groups (e.g., hydrazide protons at δ 10–12 ppm).
  • Mass spectrometry : Verifies molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Ensures stoichiometric consistency (C, H, N).
  • X-ray crystallography : Resolves bond lengths and angles (e.g., planar pyridine rings with dihedral angles <5° deviation) . Purity is assessed via HPLC (>95% peak area) or TLC (single-spot Rf values).

What crystallographic refinement strategies are effective for this compound derivatives?

Advanced
The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures. Key steps include:

  • Hydrogen atom placement : Geometrically positioned with riding models (Uiso = 1.2–1.5×Ueq of parent atoms).
  • Disorder resolution : Split-site refinement for disordered solvent molecules.
  • Validation tools : CheckCIF reports to identify symmetry mismatches or over-constrained parameters. For example, weak C–H⋯Cl hydrogen bonds (2.8–3.2 Å) stabilize packing in metal complexes .

How can computational modeling predict the bioactivity of this compound derivatives?

Advanced
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., DYRK1A kinase for anticancer activity). Protocols include:

  • Protein preparation : Remove water molecules and add polar hydrogens.
  • Grid box optimization : Centered on active sites (e.g., ATP-binding pockets).
  • Scoring functions : Rank ligands by binding energy (ΔG ≤ −7 kcal/mol suggests strong inhibition). For instance, derivatives with bulky substituents show enhanced hydrophobic interactions .

What strategies optimize this compound as a linker in metal-organic frameworks (MOFs)?

Advanced
Design principles focus on:

  • Secondary Building Units (SBUs) : Use carboxylate groups to coordinate metal nodes (e.g., Cr³⁺, Zn²⁺) in octahedral geometries.
  • Linker rigidity : Pyridine rings provide planar geometry, enhancing framework stability.
  • Porosity tuning : Vary substituents (e.g., methyl vs. nitro groups) to adjust pore size (5–15 Å). Example: CrCl₃·6H₂O reacts with carbohydrazides to form green crystals via slow evaporation .

How do spectroscopic techniques resolve ambiguities in characterizing this compound complexes?

Basic
Contradictions in data (e.g., unexpected FT-IR peaks) are addressed by:

  • Comparative analysis : Cross-reference with literature spectra (e.g., ν(N–H) at 3200–3300 cm⁻¹).
  • Variable-temperature NMR : Identifies dynamic processes (e.g., tautomerism in solution).
  • XPS : Confirms oxidation states of metal centers (e.g., Cr³⁺ 2p₃/₂ at ~577 eV) .

What experimental phasing challenges arise in crystallizing this compound derivatives?

Advanced
Common issues include:

  • Weak diffraction : Mitigated by cryocooling (100 K) or heavy-atom derivatization (e.g., SeMet substitution).
  • Twinning : Resolved via TWINLAW in SHELXL for matrix refinement.
  • Disordered solvents : Masked using SQUEEZE in PLATON .

How can researchers design experiments to address contradictory bioactivity data in this compound studies?

Advanced
Contradictions (e.g., IC₅₀ variability in cytotoxicity assays) are minimized by:

  • Standardized protocols : Fixed cell lines (e.g., HepG2) and exposure times (48–72 hrs).
  • Dose-response curves : Triplicate measurements with positive controls (e.g., cisplatin).
  • Statistical validation : ANOVA or t-tests (p < 0.05) to confirm significance .

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